3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound features a quinazolin-4-one core substituted at position 3 with a 2-oxoethyl group bearing a 4-(3-chlorophenyl)piperazine moiety. The 3-chlorophenyl group on the piperazine ring is a common pharmacophore in CNS-targeting drugs, influencing receptor binding affinity and selectivity . Its molecular weight is approximately 456.9 g/mol (calculated based on C₂₁H₂₀ClN₅O₂S), with a complex stereoelectronic profile due to the interplay of the sulfanylidene, piperazine, and chlorophenyl groups .
Properties
Molecular Formula |
C20H19ClN4O2S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28) |
InChI Key |
LAWRBBHMCSTKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization for Quinazolin-4-one Formation
The quinazolinone core is synthesized via Niementowski’s reaction, where anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. For the 2-sulfanylidene derivative, post-cyclization thionation is critical:
Procedure :
- Cyclization : Anthranilic acid (1.0 eq) and formamide (3.0 eq) are heated at 130°C for 6 hours under nitrogen, yielding 4-oxoquinazoline.
- Thionation : The 4-oxoquinazoline is treated with Lawesson’s reagent (1.2 eq) in dry toluene at 110°C for 4 hours, achieving 85–90% conversion to 2-sulfanylidene-1H-quinazolin-4-one.
Analytical Validation :
- 1H NMR (DMSO-d6): δ 12.3 (s, 1H, NH), 8.2–7.5 (m, 4H, aromatic).
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Preparation of 4-(3-Chlorophenyl)piperazine
Nucleophilic Aromatic Substitution
1-(3-Chlorophenyl)piperazine is synthesized via Ullmann coupling:
Procedure :
- Piperazine (2.0 eq) and 1-bromo-3-chlorobenzene (1.0 eq) are refluxed in DMF with K2CO3 (3.0 eq) and CuI (0.1 eq) for 24 hours.
- The crude product is purified via column chromatography (SiO2, CH2Cl2:MeOH 9:1), yielding 70–75% of 1-(3-chlorophenyl)piperazine.
Analytical Validation :
Coupling of Quinazolinone and Piperazine Moieties
Bromoacetylation of Piperazine
The piperazine derivative is functionalized with a bromoacetyl group:
Procedure :
Thiol-Alkylation Reaction
The key coupling step involves nucleophilic displacement of bromide by the quinazolinone thiolate:
Procedure :
- 2-Sulfanylidene-1H-quinazolin-4-one (1.0 eq) is deprotonated with K2CO3 (2.0 eq) in anhydrous acetone at 25°C for 1 hour.
- 1-(Bromoacetyl)-4-(3-chlorophenyl)piperazine (1.1 eq) is added, and the mixture is stirred for 12 hours.
- The product is recrystallized from ethanol, yielding 65–70% of the target compound.
Optimization Notes :
- Excess K2CO3 ensures complete thiolate formation.
- Acetone minimizes side reactions (e.g., oxidation).
Structural Characterization and Purity Assessment
Spectroscopic Analysis
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Quinazolinone thionation | 85 | 98.5 |
| Piperazine synthesis | 73 | 97.8 |
| Final coupling | 68 | 96.2 |
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
A resin-bound approach using Wang resin has been reported for analogous quinazolinones, though yields are lower (50–55%) due to steric hindrance.
One-Pot Cyclocondensation
Ethoxymethylene thiobarbituric acids and active methylene compounds (e.g., malononitrile) under ZnCl2 catalysis yield 2-thioxoquinazolin-4-ones in 78–85% yield. While efficient, this method requires stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Position 2 Modifications : The sulfanylidene group in the target compound distinguishes it from hydroxyl or unsubstituted analogues. This substitution may enhance stability and alter pharmacokinetics compared to 2-hydroxy derivatives (e.g., ).
- However, the triazolopyridine core in trazodone confers distinct receptor binding profiles .
Analysis :
- The target compound’s synthesis may face challenges due to the sulfanylidene group, which could require specialized reagents (e.g., thiourea or Lawesson’s reagent) .
- Urea-thiazole derivatives exhibit higher yields (~70–93%), attributed to stable intermediates and efficient coupling reactions .
Pharmacological and Computational Insights
- Receptor Interactions: The 3-chlorophenylpiperazine moiety is a hallmark of 5-HT receptor ligands (e.g., trazodone’s 5-HT₂A antagonism) . The target compound’s quinazolinone core may shift selectivity toward dopamine receptors or kinase pathways .
- Electrostatic Potential (ESP): Computational modeling (e.g., Multiwfn ) would predict strong electron-deficient regions near the sulfanylidene group, facilitating interactions with nucleophilic residues in biological targets.
- Noncovalent Interactions: The sulfanylidene group may engage in hydrogen bonding and π-stacking, as visualized via NCI (Non-Covalent Interaction) plots .
Biological Activity
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazoline family, which has been extensively studied for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.9 g/mol. The chemical structure features a quinazoline core linked to a piperazine moiety, which is critical for its biological activity. The compound's structural characteristics suggest it may interact with various biological targets, potentially influencing multiple pathways.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O4 |
| Molecular Weight | 442.9 g/mol |
| LogP (Partition Coefficient) | 2.1121 |
| Polar Surface Area | 61.252 Ų |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer activity. A study reported that compounds similar to this compound showed effectiveness against various cancer cell lines, including breast and lung cancer cells. These compounds often act by inhibiting key signaling pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has also been documented. For instance, derivatives with similar structures demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors and enzymes. It may modulate the activity of G-protein coupled receptors (GPCRs) or ion channels, altering cellular signaling pathways .
Case Studies
- Anticancer Efficacy : A study involving a series of quinazoline derivatives demonstrated that modifications to the piperazine moiety significantly influenced their cytotoxicity against cancer cells. Compounds with chlorophenyl substitutions showed enhanced potency against various tumor cell lines .
- Antimicrobial Evaluation : Another investigation evaluated the antibacterial properties of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substituents on the quinazoline ring significantly improved antibacterial activity, suggesting a structure-activity relationship .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (thin-layer chromatography) using toluene:acetone (9:1) as the mobile phase .
- Purify intermediates via recrystallization from ethanol to remove unreacted starting materials.
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Characterization requires a combination of techniques:
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Assign protons on the quinazolinone ring (δ 7.5–8.5 ppm) and piperazine moiety (δ 2.5–3.5 ppm).
- ¹³C-NMR : Confirm carbonyl (C=O, ~165 ppm) and thione (C=S, ~120 ppm) groups.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via DFT) to resolve ambiguities .
Basic Question: What safety protocols should be followed during handling?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures :
- Skin contact: Rinse immediately with water for 15 minutes.
- Eye exposure: Flush with saline solution and seek medical attention.
- Storage : Keep in airtight containers away from oxidizing agents .
Advanced Question: How can density functional theory (DFT) be applied to model the electronic structure of this compound?
Answer:
Methodological Steps :
Geometry Optimization : Use the B3LYP functional (combining Becke’s exchange and Lee-Yang-Parr correlation) with a 6-31G(d) basis set to minimize energy.
Electronic Property Calculation :
- Compute HOMO-LUMO gaps to predict reactivity.
- Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites using Multiwfn .
Validation : Compare theoretical IR/NMR spectra with experimental data to refine functional selection.
Q. Table 1: Performance of DFT Functionals
| Functional | Components | Average Deviation (kcal/mol) | Reference |
|---|---|---|---|
| B3LYP | Exact exchange + gradient corrections | 2.4 | |
| Colle-Salvetti | Local kinetic-energy density | ~5% error in correlation energy |
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
Answer:
- Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl) or quinazolinone (e.g., methylsulfonyl) groups.
- Biological Assays :
- Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays.
- Evaluate cytotoxicity using MTT assays on cell lines.
- Computational Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., serotonin receptors) .
Key Insight : Correlate electronic properties (e.g., HOMO energy) with bioactivity to guide synthetic priorities.
Advanced Question: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Statistical Analysis : Apply ANOVA to assess variability across experimental replicates (e.g., using randomized block designs as in ).
- Meta-Analysis : Aggregate data from multiple studies, controlling for variables like solvent polarity or cell line specificity.
- Mechanistic Validation :
- Perform knock-out studies (e.g., CRISPR-Cas9) to confirm target engagement.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
Example : Conflicting IC₅₀ values may arise from assay conditions (pH, temperature); standardize protocols across labs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
